1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
Description
1-(3-Methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide featuring a 3-methylphenyl group at the 1-position and a 2-(trifluoromethyl)phenyl substituent on the amide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylphenyl moiety may influence steric interactions with target proteins .
Properties
Molecular Formula |
C19H14F3N3O2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-5-4-6-13(11-12)25-10-9-16(26)17(24-25)18(27)23-15-8-3-2-7-14(15)19(20,21)22/h2-11H,1H3,(H,23,27) |
InChI Key |
UIAIAUMIGMTSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Substitution Reactions: The introduction of the 3-methylphenyl and 2-(trifluoromethyl)phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and elevated temperatures to facilitate the substitution process.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine, such as ammonia or an amine derivative. This step is typically carried out under mild conditions to avoid decomposition of the intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the use of strong acids or halogens as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, compounds containing trifluoromethyl groups have shown enhanced activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .
Case Study: Anticancer Efficacy
A study evaluating the efficacy of related compounds demonstrated that they exhibited percent growth inhibitions (PGIs) of up to 86% against certain cancer cell lines such as SNB-19 and OVCAR-8, highlighting their potential as anticancer agents .
Synthesis and Characterization
The synthesis of dihydropyridazine derivatives typically involves multi-step reactions that include cyclization and functionalization. Various methods have been employed to optimize yields and purity. Techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy are commonly used for characterization .
Synthesis Overview
A general synthetic route involves:
- Formation of the dihydropyridazine core through cyclization reactions.
- Introduction of substituents like trifluoromethyl and methylphenyl groups via nucleophilic substitutions.
Biological Evaluation
The biological evaluation of this compound has focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Such studies are essential for assessing the viability of compounds for therapeutic use.
ADME Studies
Research indicates that modifications to the molecular structure can significantly influence these properties, making it crucial to evaluate different analogs systematically .
Potential in Drug Development
Given its structural characteristics and biological activities, this compound may serve as a lead structure for developing new drugs targeting specific pathways in cancer therapy or other diseases.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their substituent variations, physical properties, and biological implications:
Key Observations:
- Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Chloro (e.g., Compound 44) and trifluoromethyl groups enhance binding to hydrophobic kinase pockets, as seen in c-Met inhibitors . Polar Groups: Methoxy substituents (e.g., in ’s compound) improve solubility but may reduce membrane permeability . Linker Diversity: Quinoline-piperidine linkers (Compound 44) improve target selectivity compared to simpler phenyl groups (Compound 45) .
- Yields for pyridazinone derivatives typically range from 35–45%, reflecting synthetic challenges in introducing bulky substituents .
Pharmacological Profile Comparisons
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
- c-Met Inhibition : Compounds with trifluoromethyl groups (e.g., Compound 44) show potent c-Met inhibition (IC₅₀ < 10 nM) due to enhanced hydrophobic interactions .
- Selectivity: Quinoline-linked derivatives (e.g., Compound 42–45) exhibit reduced off-target effects compared to non-linked analogs .
- Metabolic Stability : The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to chloro- or methoxy-substituted analogs .
Biological Activity
The compound 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide (CAS No. 478063-39-7) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H14F3N3O2
- Molecular Weight : 373.34 g/mol
- CAS Number : 478063-39-7
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, highlighting its potential as an anticancer agent, neuroprotective agent, and its effects on specific biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed potent inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) analysis revealed that the introduction of trifluoromethyl groups enhances the anticancer activity due to increased lipophilicity and better interaction with cellular targets .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that similar dihydropyridazine derivatives can act as substrates for monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Compounds that inhibit MAO-B have been linked to neuroprotection in models of Parkinson's disease . The ability of This compound to modulate MAO activity suggests it may offer protective effects against neurodegeneration.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and neurodegeneration, such as MAO-B.
- Induction of Apoptosis : By affecting signaling pathways related to cell survival, it can induce apoptosis in cancer cells.
- Antioxidant Properties : Preliminary studies indicate that related compounds possess antioxidant capabilities, which could contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have explored the efficacy of this compound in various biological settings:
- In Vitro Studies on Cancer Cell Lines : A study involving multiple cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to control groups.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of similar compounds resulted in improved cognitive function and reduced markers of neuronal damage.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
